![molecular formula C22H17ClN4O4 B3018424 (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444180-73-8](/img/structure/B3018424.png)
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Description
The compound is a complex organic molecule that appears to be a derivative of chalcone, a class of organic compounds with diverse biological activities. While the specific molecule mentioned is not directly studied in the provided papers, insights can be drawn from the analysis of similar compounds. The papers provided focus on chalcone derivatives with chlorophenyl and hydroxyphenyl groups, which are structurally related to the compound of interest .
Synthesis Analysis
The synthesis of similar compounds typically involves the formation of a chalcone backbone through a Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde and a ketone. The papers do not provide specific details on the synthesis of the exact compound but studying the synthesis of related compounds can offer valuable insights into potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by the presence of aromatic rings and a central enone moiety. In the case of the compounds studied in the provided papers, the geometrical framework, including bond lengths and angles, has been investigated using density functional theory (DFT). The dihedral angles between the aromatic rings and the planarity of the enone segment are crucial for understanding the molecular conformation, which in turn affects the molecule's reactivity and interactions .
Chemical Reactions Analysis
The chemical reactivity of chalcone derivatives can be influenced by the substituents on the aromatic rings. The presence of electron-withdrawing or electron-donating groups can affect the electron density distribution within the molecule, which is critical for its reactivity. The papers discuss the use of computational methods to predict the chemical behavior of these compounds, including the analysis of Mulliken atomic charges and molecular electrostatic potential surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are closely related to their molecular structure. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are significant for understanding the molecule's ability to participate in chemical reactions. The dipole moment and the molecular electrostatic potential plot provide insights into the distribution of charge within the molecule, which can influence its physical properties and interactions with other molecules. Additionally, vibrational spectroscopy techniques like FT-IR can be used to characterize the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Molecular Insights
- One-Pot Synthesis and Molecular Insight : A study by Barakat et al. (2020) details a one-pot synthesis approach for creating enaminones, focusing on the chemical characteristics and molecular interactions of these compounds. Such synthetic strategies emphasize the importance of enaminones in organic synthesis, potentially applicable to compounds like the one you're inquiring about, highlighting their utility in efficiently producing complex organic molecules with specific electronic and structural properties (Barakat et al., 2020).
Polymers and High-Performance Materials
- Syntheses and Properties of Aromatic Polyamides and Polyimides : Research by Yang and Lin (1995, 1994) describes the synthesis of polyamides and polyimides from monomers involving aminophenoxy and phenyl phthalimidine. These studies demonstrate how derivatives of complex organic molecules can be foundational in developing high-performance polymers with excellent thermal stability, solubility, and mechanical properties. The methodologies and properties discussed could be relevant to derivatives similar to the compound , underlining their potential role in creating new materials (Yang & Lin, 1995); (Yang & Lin, 1994).
Heterocyclic Chemistry and Drug Design
- Heterocyclic Synthesis : The utility of enaminonitriles in synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, is discussed by Fadda et al. (2012). This research highlights the versatility of enaminonitriles in organic synthesis, suggesting potential routes for synthesizing and modifying complex molecules, including those with structural similarities to the compound . Such synthetic versatility is critical in drug design and development for producing a wide array of biologically active molecules (Fadda et al., 2012).
properties
IUPAC Name |
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-13-8-15(14(2)26(13)18-5-3-4-17(23)10-18)9-16(12-24)22(29)25-20-7-6-19(27(30)31)11-21(20)28/h3-11,28H,1-2H3,(H,25,29)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCSOPIKGFSHM-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
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